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Compound of Interest

Compound Name: Proglumide sodium

Cat. No.: B1662284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacological

profile of Proglumide sodium, a widely used research tool. This document details its

mechanism of action, receptor binding affinities, and functional effects, supported by

quantitative data, detailed experimental protocols, and visualizations of key biological pathways

and experimental workflows.

Core Pharmacological Profile
Proglumide sodium is a non-selective antagonist of cholecystokinin (CCK) receptors,

specifically targeting both CCK-A (CCK1) and CCK-B (CCK2) receptor subtypes.[1][2] It is a

derivative of glutaramic acid and is noted for its oral bioavailability.[3][4] While it was initially

developed for the treatment of peptic ulcers, its utility as a research tool has been established

in a variety of studies investigating the physiological roles of CCK.[1]

Mechanism of Action
Proglumide sodium exerts its effects by competitively binding to CCK receptors, thereby

blocking the actions of the endogenous ligands, cholecystokinin and gastrin. This antagonism

inhibits downstream signaling pathways typically activated by these peptide hormones.
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Property Value Source

Molecular Formula C₁₈H₂₅N₂NaO₄

Molecular Weight 356.39 g/mol

CAS Number 99247-33-3

Solubility Soluble to 100 mM in water

Purity ≥98%

Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the binding affinity and

functional inhibition of Proglumide sodium.

Table 1: Receptor Binding Affinity
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Note: Proglumide is characterized by its low affinity for CCK receptors, with inhibitory constants

in the millimolar range.

Table 2: Functional Inhibition
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Assay Agonist
Tissue/Ce
ll Line

Endpoint
Measured

Ki
(Inhibitio
n
Constant)

IC50
(Half-
maximal
Inhibitory
Concentr
ation)

Source

Amylase

Secretion

Cholecysto

kinin (CCK)

Isolated

Mouse

Pancreatic

Acini

Amylase

Release
0.7 mM -

Cell

Proliferatio

n

Gastrin 17

HT29

Colon

Carcinoma

Cells

[³H]-

thymidine

incorporati

on

- 6.5 mM

Gastric

Acid

Secretion

Pentagastri

n

Conscious

Dogs

Gastric

Acid

Output

~1 mM

(plasma

concentrati

on)

-

Key Signaling Pathways
Proglumide's antagonism of CCK receptors modulates several downstream signaling

pathways. The following diagram illustrates the primary signaling cascade initiated by CCK

receptor activation, which is inhibited by Proglumide.
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Caption: CCK Receptor Signaling Pathway Inhibition by Proglumide.
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Detailed Experimental Protocols
This section provides detailed methodologies for key experiments frequently conducted using

Proglumide sodium.

Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines the procedure to determine the binding affinity of Proglumide sodium
for CCK receptors.

Preparation

Incubation Separation & Counting Data Analysis

Prepare cell membranes
expressing CCK receptors

Incubate membranes, radioligand,
and Proglumide/vehicle

Prepare radioligand solution
(e.g., ¹²⁵I-CCK-8)

Prepare serial dilutions
of Proglumide sodium

Separate bound from free radioligand
via vacuum filtration

Wash filters to remove
non-specific binding

Quantify radioactivity
on filters

Generate competition curve and
calculate IC50 and Ki values

Click to download full resolution via product page

Caption: Experimental Workflow for Radioligand Binding Assay.

Methodology:

Membrane Preparation: Homogenize tissues or cells expressing CCK receptors in a cold

lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a

suitable assay buffer.

Assay Setup: In a 96-well plate, add the prepared cell membranes, a fixed concentration of a

suitable radioligand (e.g., ¹²⁵I-CCK-8), and varying concentrations of Proglumide sodium or

vehicle.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to

reach binding equilibrium (e.g., 60 minutes).
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Separation: Terminate the incubation by rapid vacuum filtration through glass fiber filters to

separate bound from free radioligand.

Washing: Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the

Proglumide concentration to generate a competition curve. Calculate the IC50 value, and

subsequently the Ki value using the Cheng-Prusoff equation.

Inhibition of CCK-Stimulated Amylase Secretion from
Pancreatic Acini
This assay assesses the functional antagonism of Proglumide on CCK-induced enzyme

secretion.

Methodology:

Preparation of Pancreatic Acini: Isolate pancreatic acini from mice by collagenase digestion.

Pre-incubation: Pre-incubate the dispersed acini in a physiological salt solution.

Stimulation: Add varying concentrations of Proglumide sodium (0.3-10 mM) followed by a

fixed concentration of CCK to stimulate amylase release. Include control groups with no

treatment, CCK alone, and Proglumide alone.

Incubation: Incubate the acini for a defined period (e.g., 30 minutes) at 37°C.

Sample Collection: Centrifuge the samples to pellet the acini and collect the supernatant.

Amylase Assay: Measure the amylase activity in the supernatant using a commercially

available kit.

Data Analysis: Express amylase release as a percentage of the total amylase content. Plot

the dose-response curve for CCK in the presence and absence of Proglumide to

demonstrate a rightward shift, indicative of competitive antagonism.
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In Vivo Analgesia Assessment: Hot Plate Test
The hot plate test is used to evaluate the central analgesic effects of Proglumide.

Acclimatize mice to
the testing room

Administer Proglumide sodium
or vehicle (i.p.)

Place mouse on hot plate
(e.g., 55 ± 1°C)

Record latency to lick hind paw
or jump (cutoff time 30s)

Compare latencies between
Proglumide and vehicle groups

Analgesic effect determined
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Caption: Workflow for the Hot Plate Analgesia Test.

Methodology:

Animal Acclimatization: Acclimatize mice to the testing environment to reduce stress-induced

variability.

Drug Administration: Administer Proglumide sodium or vehicle via intraperitoneal (i.p.)

injection at the desired dose.

Testing: At a predetermined time after injection, place each mouse on a hot plate maintained

at a constant temperature (e.g., 55 ± 1°C).

Latency Measurement: Start a timer and record the latency (in seconds) for the mouse to

exhibit a nociceptive response, such as licking a hind paw or jumping. A cutoff time (e.g., 30

seconds) is used to prevent tissue damage.

Data Analysis: Compare the mean latencies of the Proglumide-treated group with the

vehicle-treated group. A significant increase in latency indicates an analgesic effect.

In Vivo Analgesia Assessment: Formalin Test
The formalin test assesses both nociceptive and inflammatory pain responses.

Methodology:

Animal Acclimatization: Place mice in individual observation chambers for acclimatization.

Drug Administration: Administer Proglumide sodium or vehicle (i.p.) prior to formalin

injection.

Formalin Injection: Inject a dilute solution of formalin (e.g., 1-5% in saline) into the plantar

surface of one hind paw.

Observation: Immediately after injection, observe the mice and record the total time spent

licking or biting the injected paw. The observation period is typically divided into two phases:

Phase 1 (Early Phase): 0-5 minutes post-injection (nociceptive pain).
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Phase 2 (Late Phase): 20-30 minutes post-injection (inflammatory pain).

Data Analysis: Compare the total licking/biting time in each phase for the Proglumide-treated

group versus the vehicle-treated group. A reduction in this duration indicates an

antinociceptive or anti-inflammatory effect.

Applications in Research
Proglumide sodium serves as a valuable tool in several areas of research:

Gastrointestinal Physiology: To investigate the role of CCK in gastric acid secretion, gastric

emptying, and pancreatic enzyme release.

Neuroscience: To study the involvement of CCK in pain perception, anxiety, and the

modulation of opioid analgesia.

Oncology: To explore the role of the CCK/gastrin system in the proliferation of certain cancer

cells, such as colon and pancreatic cancer.

Conclusion
Proglumide sodium is a well-characterized, albeit low-affinity, non-selective CCK receptor

antagonist. Its utility as a research tool lies in its ability to broadly block both CCK-A and CCK-B

receptor-mediated effects, providing insights into the physiological and pathological roles of the

cholecystokinin system. The quantitative data and detailed protocols provided in this guide are

intended to facilitate the effective use of Proglumide sodium in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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